molecular formula C17H30N2O B14225266 N~2~-[(4-Butoxyphenyl)methyl]-N~1~,N~1~-diethylethane-1,2-diamine CAS No. 824983-24-6

N~2~-[(4-Butoxyphenyl)methyl]-N~1~,N~1~-diethylethane-1,2-diamine

Katalognummer: B14225266
CAS-Nummer: 824983-24-6
Molekulargewicht: 278.4 g/mol
InChI-Schlüssel: HARBDVCGWPWWFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-[(4-Butoxyphenyl)methyl]-N~1~,N~1~-diethylethane-1,2-diamine is an organic compound with a complex structure that includes a butoxyphenyl group and a diethylethane-1,2-diamine backbone

Vorbereitungsmethoden

The synthesis of N2-[(4-Butoxyphenyl)methyl]-N~1~,N~1~-diethylethane-1,2-diamine typically involves multiple steps, including the introduction of the butoxyphenyl group and the formation of the diethylethane-1,2-diamine backbone. One common synthetic route involves the reaction of 4-butoxybenzyl chloride with diethylethylenediamine under specific conditions to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Analyse Chemischer Reaktionen

N~2~-[(4-Butoxyphenyl)methyl]-N~1~,N~1~-diethylethane-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the butoxyphenyl group, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

N~2~-[(4-Butoxyphenyl)methyl]-N~1~,N~1~-diethylethane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N2-[(4-Butoxyphenyl)methyl]-N~1~,N~1~-diethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific context and application.

Vergleich Mit ähnlichen Verbindungen

N~2~-[(4-Butoxyphenyl)methyl]-N~1~,N~1~-diethylethane-1,2-diamine can be compared with other similar compounds, such as:

    N~2~-[(4-Butoxyphenyl)methyl]-N~1~,N~1~-dimethylethane-1,2-diamine: This compound has a similar structure but with methyl groups instead of ethyl groups.

    This compound hydrochloride: This is the hydrochloride salt form of the compound, which may have different solubility and stability properties.

The uniqueness of N2-[(4-Butoxyphenyl)methyl]-N~1~,N~1~-diethylethane-1,2-diamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

824983-24-6

Molekularformel

C17H30N2O

Molekulargewicht

278.4 g/mol

IUPAC-Name

N-[(4-butoxyphenyl)methyl]-N',N'-diethylethane-1,2-diamine

InChI

InChI=1S/C17H30N2O/c1-4-7-14-20-17-10-8-16(9-11-17)15-18-12-13-19(5-2)6-3/h8-11,18H,4-7,12-15H2,1-3H3

InChI-Schlüssel

HARBDVCGWPWWFV-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=CC=C(C=C1)CNCCN(CC)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.